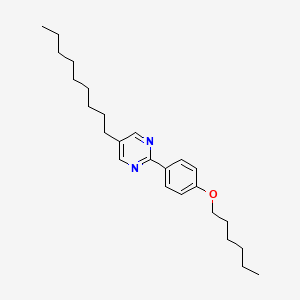

2-(4-Hexoxyphenyl)-5-nonylpyrimidine

Description

2-(4-Hexoxyphenyl)-5-nonylpyrimidine (CAS: 57202-56-9, molecular formula: C25H38N2O) is a pyrimidine derivative featuring a hexyloxy group at the para position of the phenyl ring and a nonyl chain at the 5-position of the pyrimidine core. This compound is structurally optimized for applications in liquid crystal displays (LCDs), where alkyl chain length and substituent polarity critically influence mesophase stability and dielectric properties . Its synthesis typically involves coupling alkoxy-substituted phenyl groups to pyrimidine rings via nucleophilic substitution or cross-coupling reactions, as exemplified in patent literature for analogous compounds .

Properties

CAS No. |

57202-56-9 |

|---|---|

Molecular Formula |

C25H38N2O |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

2-(4-hexoxyphenyl)-5-nonylpyrimidine |

InChI |

InChI=1S/C25H38N2O/c1-3-5-7-9-10-11-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |

InChI Key |

YQQXBCJQEGWHRW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |

Canonical SMILES |

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl/Alkoxy Chains

The compound’s properties are highly sensitive to alkyl chain modifications. Key analogues include:

Key Trends :

- Chain Length and Melting Points: Longer alkyl chains (e.g., nonyl vs. octyl) increase van der Waals interactions, raising melting points. However, asymmetric chains (e.g., heptyloxy vs. hexyloxy) reduce crystallinity, favoring broader liquid crystal (LC) phases .

- LC Performance: Fluorinated derivatives (e.g., 2-(2,3-difluoro-4-heptyloxyphenyl)-5-nonylpyrimidine) exhibit higher dielectric anisotropy, critical for fast-switching LCDs, but require precise synthetic protocols .

Functional Group Modifications

- Fluorination: Introducing fluorine at the phenyl ring (e.g., 2-(2,3-difluoro-4-heptyloxyphenyl)-5-nonylpyrimidine) enhances polarity and reduces rotational viscosity in LC mixtures, improving response times in displays .

- Thione/Thiol Derivatives : Pyrimidines like 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione prioritize biological activity (e.g., antimicrobial) over material science applications, highlighting the role of sulfur in pharmacological functionality .

Hydrogen Bonding and Crystal Packing

Unlike bioactive pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine), which rely on N–H⋯N hydrogen bonds for crystal stabilization , this compound adopts weaker C–H⋯π and van der Waals interactions. This difference underscores its adaptability in fluid LC phases rather than rigid crystalline matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.